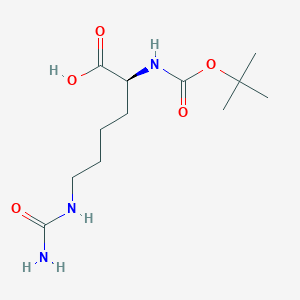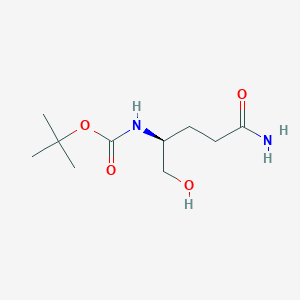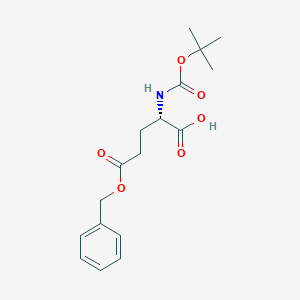
Boc-Asp(OtBu)-ONp
Descripción general
Descripción
Boc-Asp(OtBu)-ONp, also known as N-α-tert-Butyloxycarbonyl-L-aspartic acid α-tert-butyl ester p-nitrophenyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by its molecular formula C18H26N2O9 and a molecular weight of 414.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-Asp(OtBu)-ONp is synthesized through a series of protection and esterification reactions. The process typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with a tert-butyl group. The final step involves the activation of the ester with p-nitrophenyl chloroformate to form the p-nitrophenyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the Boc and tert-butyl protecting groups .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Asp(OtBu)-ONp undergoes various chemical reactions, including:
Substitution Reactions: The p-nitrophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines to form amide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used as nucleophiles in substitution reactions.
Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis reactions.
Major Products
Amides: Formed from substitution reactions with amines.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Boc-Asp(OtBu)-ONp is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of Boc-Asp(OtBu)-ONp involves the formation of amide bonds through nucleophilic substitution reactions. The p-nitrophenyl ester group is a good leaving group, facilitating the reaction with nucleophiles such as amines. This results in the formation of stable amide bonds, which are essential in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Asp(OBzl)-OH: Another derivative of aspartic acid with a benzyl ester group instead of a tert-butyl ester.
Boc-Glu(OtBu)-OH: A similar compound with glutamic acid instead of aspartic acid.
Uniqueness
Boc-Asp(OtBu)-ONp is unique due to its p-nitrophenyl ester group, which enhances its reactivity in peptide synthesis. This makes it a valuable reagent in the formation of amide bonds, providing high yields and purity in peptide synthesis .
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQSQVFTGWZWKF-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427009 | |
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29365-05-7 | |
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















